molecular formula C11H13F2NO B13180256 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine

Cat. No.: B13180256
M. Wt: 213.22 g/mol
InChI Key: YTPQHHDEAKDEBB-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H13F2NO It is a pyrrolidine derivative, characterized by the presence of difluoro and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluoro-5-methoxyphenyl)pyridine
  • 3-(3,4-Difluoro-5-methoxyphenyl)pyrazole
  • 3-(3,4-Difluoro-5-methoxyphenyl)thiazole

Uniqueness

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-(3,4-difluoro-5-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H13F2NO/c1-15-10-5-8(4-9(12)11(10)13)7-2-3-14-6-7/h4-5,7,14H,2-3,6H2,1H3

InChI Key

YTPQHHDEAKDEBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2CCNC2)F)F

Origin of Product

United States

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